Isohomofolic acid
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Overview
Description
Isohomofolic acid is a naturally occurring compound that is structurally similar to folic acid. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in scientific research. In
Mechanism Of Action
Isohomofolic acid acts as a cofactor for several enzymes involved in folate metabolism. It is converted into tetrahydrofolate, which is a coenzyme that is required for the synthesis of DNA, RNA, and other important molecules. Iso-homofolic acid has been found to bind more tightly to some folate-dependent enzymes than folic acid, making it a useful tool for studying the mechanism of action of these enzymes.
Biochemical And Physiological Effects
Isohomofolic acid has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the risk of neural tube defects in animal models. Additionally, iso-homofolic acid has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using iso-homofolic acid in lab experiments is that it can be used as a tool for studying the mechanism of action of folate-dependent enzymes. It is also useful for studying the effects of folate deficiency on cellular processes. However, one limitation of using iso-homofolic acid is that it is not as widely available as folic acid, which can make it more difficult to use in some experiments.
Future Directions
There are several future directions for research on iso-homofolic acid. One area of interest is its potential use in cancer treatment. Researchers are studying the anti-tumor properties of iso-homofolic acid and exploring its potential as a chemotherapy agent. Additionally, iso-homofolic acid is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Finally, researchers are interested in exploring the role of iso-homofolic acid in neural tube development and its potential use in preventing neural tube defects.
Synthesis Methods
Isohomofolic acid can be synthesized from pteridine, p-aminobenzoic acid, and glutamic acid. The synthesis process involves several steps, including the formation of a glutamic acid amide intermediate, which is then condensed with pteridine and p-aminobenzoic acid. The final product is purified using chromatography techniques.
Scientific Research Applications
Isohomofolic acid has been found to have several applications in scientific research. It can be used as a substrate for enzymes that are involved in folate metabolism. It has also been used as a tool for studying the mechanism of action of folate-dependent enzymes. Additionally, iso-homofolic acid has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
properties
CAS RN |
24960-28-9 |
---|---|
Product Name |
Isohomofolic acid |
Molecular Formula |
C20H21N7O6 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |
InChI Key |
GBNHJINZQOWTDD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
synonyms |
N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |
Origin of Product |
United States |
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